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Compound of Interest

Compound Name: Trihydro(trimethylamine)aluminium

Cat. No.: B099812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data,
experimental protocols, and relevant chemical pathways for
trihydro(trimethylamine)aluminium, also known as trimethylamine alane (TMAA). This
information is critical for its application in various fields, including as a reducing agent in organic
synthesis and as a precursor in materials science.

Core Thermodynamic Data

The thermodynamic properties of trihydro(trimethylamine)aluminium have been determined
using high-level quantum chemical calculations, specifically the G4(MP2) method. These
calculations provide a theoretical basis for understanding the stability and reactivity of the

compound.
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Thermodynamic Value (Calculated .
Symbol Unit

Property at 298.15 K)
Standard Enthalpy of Data not explicitl

by AHf° PACTEY kJ/mol
Formation found
Standard Gibbs Free Data not explicitly

) AGT° kJ/mol

Energy of Formation found

Data not explicitly

Standard Entropy Se J/(mol-K)
found
Heat Capacit Data not explicitl
pacty Cp PHCTY J/(mol-K)
(Constant Pressure) found

Note: While the referenced literature confirms the calculation of these values using the
G4(MP2) method, the specific numerical data for the 1:1 adduct (AIH3-NMe3) were not
available in the searched abstracts. Access to the full publication "Thermochemistry of Alane
Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation™ is
recommended for these specific values.

Experimental Protocols

The synthesis and decomposition of trihydro(trimethylamine)aluminium are key
experimental procedures. The primary synthetic route involves the formation of a bis-adduct,
which can then be converted to the desired 1:1 complex.

Synthesis of Trihydro(trimethylamine)aluminium
(AIH3-NMe3)

The synthesis of trihydro(trimethylamine)aluminium is typically achieved through a two-step
process, starting with the formation of the bis(trimethylamine)alane complex.

Step 1: Synthesis of bis(trimethylamine)alane (AIH3:2NMe3)
e Materials and Setup:

o Titanium-catalyzed aluminum powder.
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[e]

Anhydrous diethyl ether or similar aprotic solvent.

o

Liquid trimethylamine (TMA).

[¢]

High-pressure reactor equipped with a stirrer.

[¢]

Hydrogen gas (high purity).

e Procedure:

o In an inert atmosphere (e.g., argon-filled glovebox), charge the high-pressure reactor with
the Ti-catalyzed aluminum powder and anhydrous diethyl ether.

o Add liquid trimethylamine to the slurry.
o Seal the reactor and pressurize with hydrogen gas to approximately 100 bar.

o Stir the reaction mixture at room temperature. The reaction progress can be monitored by
the pressure drop in the reactor.

o Upon completion, vent the excess hydrogen pressure and handle the resulting product,
bis(trimethylamine)alane, under an inert atmosphere.

Step 2: Conversion of bis(trimethylamine)alane to Trihydro(trimethylamine)aluminium

Detailed experimental procedures for the quantitative conversion of the bis-adduct to the mono-
adduct are not extensively detailed in the provided search results. However, one common
method for such conversions is through controlled thermal decomposition or by reaction with a
Lewis acid to remove one equivalent of the amine. Further literature review on the specific
conversion is recommended for a precise protocol.

Characterization

The synthesized mono (1:1) and bis (2:1) adducts of trimethylamine alane can be
characterized using various spectroscopic and diffraction techniques:

o X-ray Diffraction (XRD): To determine the crystal structure and confirm the phase of the
synthesized material.
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e Raman Spectroscopy: To identify vibrational modes characteristic of the Al-H and Al-N
bonds.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 27Al NMR can provide
detailed information about the structure and purity of the complexes.

Chemical Pathways and Logical Relationships

The formation and decomposition of trihydro(trimethylamine)aluminium are fundamental
processes for its application, particularly in contexts like hydrogen storage, where the release
of hydrogen is a key step.

Formation and Decomposition Pathway

The overall process can be visualized as the formation of the alane adduct from its constituent
parts and its subsequent thermal decomposition to release hydrogen. The initial formation often
proceeds through a bis-adduct intermediate.
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Caption: Formation of trihydro(trimethylamine)aluminium via a bis-adduct intermediate and

its subsequent thermal decomposition.

This guide provides a foundational understanding of the thermodynamic and experimental

aspects of trihydro(trimethylamine)aluminium. For professionals in research and

development, a thorough review of the primary literature is essential to obtain the specific

guantitative data and detailed procedural nuances required for their applications.
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Available at: [https://www.benchchem.com/product/b099812#thermodynamic-data-for-
trinydro-trimethylamine-aluminium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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